2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride
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Overview
Description
2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorophenyl group and a methylpyrazol group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The starting materials, 2,4-difluorobenzaldehyde and 1-methylpyrazol-3-amine, undergo a condensation reaction in the presence of a reducing agent such as sodium cyanoborohydride to form the target compound.
Reduction Reaction: Another method involves the reduction of 2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanone using lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the difluorophenyl or methylpyrazol groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium cyanoborohydride (NaBH3CN) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: The corresponding amine and other reduced derivatives.
Substitution Products: Different substituted derivatives of the original compound.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride exerts its effects involves molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl group but has a different heterocyclic structure.
1-(1-Methylpyrazol-3-yl)ethanamine: This compound has a similar amine group but lacks the difluorophenyl group.
Uniqueness: 2-(2,4-Difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride is unique due to its combination of the difluorophenyl and methylpyrazol groups, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(1-methylpyrazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-17-5-4-12(16-17)11(15)6-8-2-3-9(13)7-10(8)14;/h2-5,7,11H,6,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFORSZJMGNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(CC2=C(C=C(C=C2)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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